Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core. The molecule features:
- A 4-isopropoxybenzamido substituent at position 5, contributing steric bulk and modulating solubility via the isopropoxy group.
- A 4-methoxyphenyl group at position 3, providing electron-donating effects that may influence electronic distribution and binding interactions.
- An ethyl carboxylate moiety at position 1, enhancing bioavailability through esterification.
This compound is structurally analogous to inhibitors of pathological protein aggregation (e.g., tau in neurodegenerative diseases) and may exhibit activity in receptor modulation due to its heterocyclic framework .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6S/c1-5-34-26(32)22-20-14-36-24(27-23(30)16-6-10-19(11-7-16)35-15(2)3)21(20)25(31)29(28-22)17-8-12-18(33-4)13-9-17/h6-15H,5H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJROELWYKCXFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridazine core, followed by the introduction of the benzamido and methoxyphenyl groups. Key steps may include:
Formation of the Thienopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene and pyridazine derivatives.
Introduction of Functional Groups: The benzamido group can be introduced via amide bond formation using reagents like isopropoxybenzoyl chloride and an appropriate amine. The methoxyphenyl group can be added through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using reagents like ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thieno[3,4-d]pyridazine derivatives with variations in substituents that significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility :
- The methoxy (OCH3) and isopropoxy (OCH(CH3)2) groups in the target compound enhance solubility compared to halogenated analogs (e.g., 4-fluorophenyl or 3-chlorophenyl derivatives) .
- The trifluoromethyl (CF3) group in increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
Bioactivity Trends: Amino-substituted analogs (e.g., compounds 26, 28) demonstrate direct tau aggregation inhibition, with IC50 values in the µM range .
Bulky substituents (e.g., isopropoxy) may sterically hinder off-target interactions, improving selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
